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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451

Executive Summary

DLin-MC2-DMA ([(6Z,92,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-
(dimethylamino)propanoate) is a synthetic ionizable cationic lipid used in the formulation of
Lipid Nanopatrticles (LNPs).[1][2][3][4][5][6]

e Primary Function: Encapsulation of polyanionic mRNA at low pH and facilitation of
endosomal escape at physiological pH.

o Key Characteristic: It possesses a dimethylamino headgroup linked via a propanoate (3-
carbon) spacer to a dilinoleyl hydrophobic tail.[1]

 Critical Distinction: Its apparent pKa is approximately 5.64, which is lower than the clinically
optimal range (6.2—6.[1]5) found in DLin-MC3-DMA.[1][7][8] This lower pKa shifts the
ionization equilibrium, making MC2 an excellent model for studying late-endosomal release
and reducing liver accumulation relative to higher-pKa analogues.[1]

Chemical Architecture & Mechanism of Action[6]
Structure-Activity Relationship (SAR)

The efficacy of DLin-MC2-DMA is dictated by its three functional domains.[1] Understanding
these allows researchers to predict in vivo behavior.[1]
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Domain Chemical Component Function

Proton acceptor.[1] Remains
neutral at pH 7.4 (circulation)

Headgroup Dimethylamino to reduce toxicity; becomes
cationic at pH < 6.0

(endosome).[1]

Determines the pKa. The
shorter ethyl-ester linker in
MC2 (vs. propyl-ester in MC3)
lowers the pKa to ~5.[1]64.

Linker Propanoate (C3)

Provides fusogenicity.[1][8]
The cis double bonds create a
"kinked" geometry, promoting
Tail Dilinoleyl (18:2) the transition to the inverted
hexagonal (

) phase during membrane

fusion.

Mechanism: The Proton Switch

DLin-MC2-DMA operates on a pH-dependent switch mechanism.[1]

o Formulation (pH 4.0): The lipid is fully protonated (cationic).[1] It binds electrostatically to the
anionic phosphate backbone of the mRNA, collapsing it into a nanopatrticle core.[1]

o Circulation (pH 7.4): The lipid is largely neutral.[1] This prevents opsonization (binding of
serum proteins) and reduces rapid clearance by the Reticuloendothelial System (RES).

e Endosomal Escape (pH 5.0 - 6.0): Upon endocytosis, the endosome acidifies.[1] DLin-MC2-
DMA becomes protonated.[1] The positively charged lipid interacts with anionic endosomal
phospholipids, disrupting the bilayer and releasing the mRNA into the cytosol.[4]
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Figure 1: Mechanism of pH-triggered endosomal escape mediated by DLin-MC2-DMA .[1]

Formulation Protocol (Microfluidic Assembly)

To generate high-quality LNPs with DLin-MC2-DMA, a staggered herringbone micromixer

(SHM) or T-junction mixer is required to ensure rapid, chaotic mixing.[1]

Materials

lonizable Lipid: DLin-MC2-DMA (Store at -20°C).[1][2][9]
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]
Structural Lipid: Cholesterol.[1][8][10]

PEG Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).
[1]

Payload: CleanCap® mRNA (e.g., Luciferase or Spike Protein).[1]

Buffers: 50mM Sodium Acetate (pH 4.0), 1x PBS (pH 7.4).

The "Standard" Molar Ratio

While optimization is specific to the cargo, the baseline ratio for MC2-based LNPs is: 50 : 10 :
38.5:1.5(MC2: DSPC : Chol : PEG)

Step-by-Step Workflow
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e Organic Phase Preparation:

o Dissolve all lipids in 100% Ethanol.[1]

o Target Total Lipid Concentration: 10-12 mM.[1]

o Ensure complete dissolution (sonicate if necessary).[1]
e Aqueous Phase Preparation:

o Dilute mRNA in 50mM Sodium Acetate (pH 4.0).[1]

o Target mRNA Concentration: ~0.15 to 0.25 mg/mL.[1]

o Note: The N/P ratio (Nitrogen on lipid / Phosphate on mRNA) should be 6:1.
e Microfluidic Mixing:

o Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).[1]

o Total Flow Rate (TFR): 12 mL/min (depends on mixer geometry).[1]

o Mechanism:[1][6][10][11] The ethanol dilution triggers rapid lipid precipitation around the
MRNA, trapping it before it can aggregate.[1]

o Downstream Processing:

o Dialysis/TFF: Immediately dialyze against 1x PBS (pH 7.4) for 12—24 hours to remove
ethanol and neutralize pH.

o Filtration: Sterile filter using a 0.22 um PES membrane.[1]
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Figure 2: Microfluidic manufacturing workflow for DLin-MC2-DMA LNPs.

Analytical Characterization & Validation

Trustworthiness in LNP development relies on rigorous characterization.[1]

TNS Assay (pKa Determination)

The pKa of DLin-MC2-DMA LNPs must be verified experimentally, as the apparent pKa in a
particle differs from the free lipid.[1]
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e Reagent: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).[1] TNS is non-fluorescent in

water but fluorescent when bound to a positively charged membrane.[1]

e Protocol:

o

[¢]

Incubate LNPs with TNS in each buffer.[1]

[e]

Measure Fluorescence (Ex: 321 nm, Em: 445 nm).[1]

[e]

(¢]

Expected Result for MC2: ~5.64.

Quantitative Metrics Table

Prepare buffers ranging from pH 2.5 to 9.0 (0.5 increments).

Plot: Fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.

Parameter Method

Acceptance Criteria
(Research Grade)

Dynamic Light Scattering

Particle Size (Z-avg)
(DLS)

60 — 100 nm

Polydispersity Index (PDI) DLS

< 0.20 (Monodisperse)

RiboGreen Assay (+/- Triton X-

Encapsulation Efficiency
100)

> 85%

_ Electrophoretic Light
Zeta Potential )
Scattering

-5to +5mV (at pH 7.[1]4)

Apparent pKa TNS Assay

56+0.2

Comparative Performance & Limitations[1]
MC2 vs. MC3: The Linker Length Effect

The primary difference between DLin-MC2-DMA and DLin-MC3-DMA is the linker length

between the amine and the ester.[1]

e MC2: Propyl Linker (shorter)
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pKa ~5.6.[1]
e MC3: Butyl Linker (longer)
pKa ~6.4.[1]

Impact: The pKa of 6.4 (MC3) aligns perfectly with the early endosome, maximizing escape.
The pKa of 5.6 (MC2) requires a more acidic environment (late endosome/lysosome) to
become fully protonated. Consequently, MC2 is generally less potent (higher ED50) for hepatic
gene silencing than MC3, but it is less likely to cause off-target immune stimulation associated
with highly cationic lipids.[1]

Stability (N-Oxide Formation)

Like all tertiary amine lipids, DLin-MC2-DMA is susceptible to oxidation, forming N-oxides
which can degrade mRNA.[1]

» Mitigation: Store lipids in ethanol under Argon/Nitrogen.[1] Use antioxidants (e.g., Ethanol-
BHT) during formulation if stability is compromised.[1]

References

e Jayaraman, M., et al. (2012).[1] "Maximizing the potency of siRNA lipid nanoparticles for
hepatic gene silencing in vivo." Angewandte Chemie International Edition. Link[1]

o Significance: The seminal paper establishing the structure-activity relationship of the DLin-
M-series, defining the pKa optimum of 6.4 (MC3) and characterizing MC2.[1]

e Semple, S. C., etal. (2010).[1][8] "Rational design of cationic lipids for sSIRNA delivery."
Nature Biotechnology.[1][8] Link

o Significance: Describes the precursor DLin-KC2-DMA and the methodology for in vivo
screening of ionizable lipids.

e Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanopatrticle Systems for Enabling Gene
Therapies." Molecular Therapy.[1] Link

o Significance: Comprehensive review of LNP mechanisms, including the role of helper
lipids and the hexagonal phase transition.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.benchchem.com/product/b10857451?utm_src=pdf-body
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.201203263
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://patents.google.com/patent/US8754062B2/en
https://www.medkoo.com/products/30394
https://patents.google.com/patent/US8754062B2/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnbt.1602
https://www.medkoo.com/products/30394
https://www.medkoo.com/products/30394
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cell.com%2Fmolecular-therapy%2Ffulltext%2FS1525-0016(17)30126-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

e Maier, M. A,, et al. (2013).[1] "Biodegradable Lipids Enabling Rapidly Eliminated Lipid
Nanopatrticles for Systemic Delivery of RNAIi Therapeutics." Molecular Therapy.[1] Link

o Significance: Discusses the metabolic fate of these lipids and the move toward
biodegradable linkers (like L319 and ALC-0315).[1]

¢ Cayman Chemical. "DLin-MC2-DMA Product Information.” Link

o Significance: Source for specific physicochemical data (Molecular Weight: 628.1, pKa:
5.64).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857451#dlin-mc2-dma-for-mrna-vaccine-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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